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Compound of Interest

Compound Name:
3-(5-Chloro-2-

hydroxyphenyl)propanoic acid

CAS No.: 749878-89-5

Cat. No.: B3038113

Get Quote

Part 1: Executive Summary & Core Identity
5-Chloro-2-hydroxyhydrocinnamic acid (IUPAC: 3-(5-chloro-2-hydroxyphenyl)propanoic
acid) is a critical disubstituted phenylpropanoic acid scaffold used primarily as an intermediate

in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Its chemical behavior is

defined by the ortho-positioning of the hydroxyl group relative to the propanoic acid side chain,

which facilitates a spontaneous, pH-dependent equilibrium with its lactone form, 6-chloro-3,4-

dihydrocoumarin.

This guide details the physicochemical properties, synthetic pathways, and handling protocols

for this compound, designed for researchers in medicinal chemistry and process development.
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Property Data

IUPAC Name 3-(5-Chloro-2-hydroxyphenyl)propanoic acid

Common Synonyms
5-Chloromelilotic acid; 3-(5-Chloro-2-

hydroxyphenyl)propionic acid

CAS Number (Acid) 749878-89-5

CAS Number (Lactone) 4377-63-3 (6-Chloro-3,4-dihydrocoumarin)

Molecular Formula

C

H

ClO

Molecular Weight 200.62 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in alcohols (MeOH, EtOH), DMSO,

EtOAc; sparingly soluble in water (acid form)

pKa (Predicted) Carboxyl: ~4.5; Phenol: ~9.8

Part 2: Structural Analysis & Reactivity
The Lactonization Equilibrium
The defining feature of this molecule is the intramolecular esterification (lactonization) that

occurs between the C2-hydroxyl and the carboxylic acid tail. Unlike simple benzoic acids, the

flexible propanoic acid chain allows the molecule to cyclize into a six-membered lactone ring.

Acidic Conditions: Favor the formation of the lactone (6-chloro-3,4-dihydrocoumarin).

Basic Conditions (pH > 10): Hydrolyze the lactone to the open-chain carboxylate salt (5-

chloro-2-hydroxyhydrocinnamate).

Neutral/Solid State: The compound is often isolated as the free acid, but prolonged storage

or heating can induce partial cyclization.
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Diagram: Acid-Lactone Equilibrium
The following diagram illustrates the reversible cyclization pathway, a critical consideration for

storage and formulation.
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Figure 1: The reversible lactonization pathway. In acidic media or under thermal stress, the

equilibrium shifts right (Red). In basic aqueous media, it shifts left (Blue).

Part 3: Synthesis & Production Protocols
Primary Synthetic Routes
Researchers typically access this scaffold via two main strategies:

Reduction of Cinnamic Acids: Hydrogenation of 5-chloro-2-hydroxycinnamic acid.

Ring Opening of Coumarins: Hydrolysis of commercially available 6-chlorocoumarin or 6-

chloro-3,4-dihydrocoumarin.

Diagram: Synthetic Pathways[3][4]
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Figure 2: Primary synthetic routes. The hydrogenation route (Green to Blue) is preferred for

generating the pure acid form without lactone contamination.

Detailed Protocol: Hydrogenation Route
Objective: Synthesis of 5-chloro-2-hydroxyhydrocinnamic acid from 5-chloro-2-hydroxycinnamic

acid.

Reagents:

Substrate: 5-Chloro-2-hydroxycinnamic acid (1.0 eq)

Catalyst: 10% Pd/C (5-10 wt%)

Solvent: Methanol or Ethanol (anhydrous)

Hydrogen source: H

gas (balloon pressure or 1-3 atm)

Procedure:
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Dissolution: In a round-bottom flask, dissolve 10 mmol of 5-chloro-2-hydroxycinnamic acid in

50 mL of methanol.

Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert atmosphere

(Argon/Nitrogen) to prevent ignition.

Hydrogenation: Purge the vessel with H

gas three times. Stir the mixture vigorously under H

atmosphere at room temperature for 4–12 hours. Monitor via TLC (disappearance of the
alkene spot).

Note: Avoid high temperatures (>50°C) to prevent spontaneous lactonization during

reaction.

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the

pad with methanol.

Isolation: Concentrate the filtrate under reduced pressure at 40°C.

Purification: Recrystallize the resulting solid from toluene/hexane or dilute aqueous ethanol

to yield the target acid.

Validation Check:

Success: Product is a white solid, soluble in dilute NaOH.

Failure (Lactone formation): Product is an oil or low-melting solid insoluble in NaHCO

but soluble in NaOH (with heat).

Part 4: Analytical Characterization
To confirm the structure and purity, specifically distinguishing the acid from the lactone, use the

following spectroscopic data.

Nuclear Magnetic Resonance (NMR)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038113?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The key differentiator is the chemical shift of the methylene protons.[1]

Predicted

H NMR (400 MHz, DMSO-d

):

Position
Shift (

ppm)
Multiplicity Integration Assignment

COOH 12.10 Broad Singlet 1H Carboxylic Acid

OH 9.80 Singlet 1H
Phenolic

Hydroxyl

Ar-H 7.15
Doublet (J=2.5

Hz)
1H H-6 (meta to Cl)

Ar-H 7.05
dd (J=8.5, 2.5

Hz)
1H H-4 (para to OH)

Ar-H 6.80
Doublet (J=8.5

Hz)
1H H-3 (ortho to OH)

CH 2.75 Triplet (J=7.5 Hz) 2H

Ar-CH

-CH

CH 2.45 Triplet (J=7.5 Hz) 2H

CH

-CH

-COOH

Key Diagnostic: In the lactone (6-chloro-3,4-dihydrocoumarin), the methylene triplets shift

significantly downfield (approx. 3.0 ppm and 2.8 ppm) due to the ester linkage constraints.

Mass Spectrometry (MS)[6][7][8]
Ionization Mode: ESI- (Negative Mode) is preferred for the free acid.
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Molecular Ion: [M-H]

= 199.01 m/z.

Isotope Pattern: Distinctive 3:1 ratio for

Cl/

Cl isotopes (peaks at 199 and 201).

Part 5: Applications in Drug Development
This scaffold serves as a versatile "warhead" or linker in several therapeutic classes:

PPAR Agonists: The propanoic acid tail mimics the fatty acid side chains required for binding

to Peroxisome Proliferator-Activated Receptors (PPARs), used in treating diabetes and

dyslipidemia.

Antibacterials: Halogenated dihydrocoumarins (formed in situ) act as suicide inhibitors for

certain bacterial enzymes by acylating active site serine residues.

Building Block for Heterocycles:

Cyclization: Precursor to 6-chlorochromones and chromans.

Amidation: Reaction with amines yields dihydrocinnamic amides, common in kinase

inhibitor designs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH
analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H
nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry
revision notes [docbrown.info]

2. researchgate.net [researchgate.net]

3. mdpi.com [mdpi.com]

To cite this document: BenchChem. [5-Chloro-2-hydroxyhydrocinnamic Acid: Structural
Analysis and Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3038113/docs#5-chloro-2-hydroxyhydrocinnamic-
acid-structural-analysis-and-synthetic-utility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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